molecular formula C15H14Cl2N2O4 B11060120 Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11060120
M. Wt: 357.2 g/mol
InChI Key: NPFPTMARQLCWMG-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a carbamoyl group, and a tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3,4-dichlorophenyl)carbamate: Shares a similar dichlorophenyl group but differs in the overall structure.

    4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: Another compound with a dichlorophenyl group, used in different applications.

Uniqueness

Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H14Cl2N2O4

Molecular Weight

357.2 g/mol

IUPAC Name

methyl 4-[(3,4-dichlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C15H14Cl2N2O4/c1-7-13(15(22)23-2)9(6-12(20)18-7)14(21)19-8-3-4-10(16)11(17)5-8/h3-5,9H,6H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

NPFPTMARQLCWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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